molecular formula C13H8F2N2O3 B2904520 N-(2,4-difluorophenyl)-4-nitrobenzamide CAS No. 331838-04-1

N-(2,4-difluorophenyl)-4-nitrobenzamide

Cat. No.: B2904520
CAS No.: 331838-04-1
M. Wt: 278.215
InChI Key: WOIZWOZTAJSRDE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms on the phenyl ring and a nitro group on the benzamide moiety

Scientific Research Applications

    Medicinal Chemistry: It has been investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It has been used as a tool compound in studies aimed at understanding the role of specific molecular pathways in disease processes.

Future Directions

The future directions for the study of “N-(2,4-difluorophenyl)-4-nitrobenzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be explored .

Mechanism of Action

Target of Action

The primary targets of N-(2,4-difluorophenyl)-4-nitrobenzamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Biochemical Pathways

The affected pathways include those associated with cell growth and proliferation, such as the mTOR and EGFR pathways, and those involved in inflammation and immune responses, such as the iNOS pathway . Downstream effects may include reduced cell growth and proliferation, altered inflammatory responses, and potential anticancer effects.

Pharmacokinetics

Similar compounds are typically absorbed, distributed, metabolized, and excreted by the body in various ways . The compound’s ADME properties can impact its bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the subsequent changes in cellular processes. Potential effects include altered cell growth and proliferation, changes in inflammatory and immune responses, and potential anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-nitrobenzamide typically involves the reaction of 2,4-difluoroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that can be easily recycled can make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-(2,4-difluorophenyl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives, although these are less common.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-4-nitrobenzamide can be compared with other similar compounds, such as:

    N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has a similar structure but with a different substitution pattern on the benzamide moiety.

    N-(2,4-difluorophenyl)-4-aminobenzamide: This is the reduced form of the nitro compound and has different chemical and biological properties.

    N-(2,4-difluorophenyl)-4-hydroxybenzamide: This compound has a hydroxyl group instead of a nitro group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-9-3-6-12(11(15)7-9)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIZWOZTAJSRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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